![molecular formula C28H32ClN3O5S2 B2822048 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216496-22-8](/img/structure/B2822048.png)
ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a dihydroquinoline functional group, which is a heterocyclic compound with a wide range of biological activities . Dihydroquinolinones represent a large family of unusual bioactive compounds with potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Synthesis Analysis
While the specific synthesis of this compound is not available, dihydroquinolinones can be synthesized using various methods. For example, a series of 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : A study by Paronikyan et al. (2016) explores the synthesis of compounds related to this chemical, focusing on the creation of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are structurally similar to the compound (Paronikyan et al., 2016).
Chemical Reactions and Derivatives : The work by Desai et al. (2007) provides insights into reactions involving compounds similar to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. This research is focused on the synthesis and characterization of new quinazolines, which are potential antimicrobial agents (Desai et al., 2007).
Pharmacological Screening : Patel et al. (2009) discuss the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, for biological and pharmacological screening. These compounds are structurally similar and provide context for the potential applications of the compound (Patel et al., 2009).
Potential Applications
Antipsychotic Agents : Research by Norman et al. (1996) on heterocyclic carboxamides, which are analogues of the given compound, reveals their potential as antipsychotic agents. This study evaluates their binding to dopamine and serotonin receptors, which are critical in psychiatric pharmacology (Norman et al., 1996).
Antimycobacterial Agents : A study by Raju et al. (2010) on the synthesis of tetrahydropyridine and pyridine derivatives, including ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, shows their potential as antimycobacterial agents. The research provides insight into the efficacy of similar compounds against Mycobacterium tuberculosis (Raju et al., 2010).
Histamine-3 Receptor Antagonists : Zhou et al. (2012) synthesized derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one, showing potent antagonist activity at the histamine-3 receptor. This suggests potential applications in disorders related to histamine imbalance (Zhou et al., 2012).
Antifungal Activities : The synthesis and antifungal activities of Schiff Bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones by Rajendran and Karvembu (2002) provide a foundation for understanding the antifungal potential of similar compounds (Rajendran & Karvembu, 2002).
特性
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-3-30-17-15-22-24(18-30)37-27(25(22)28(33)36-4-2)29-26(32)20-11-13-21(14-12-20)38(34,35)31-16-7-9-19-8-5-6-10-23(19)31;/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,29,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRQADISPJINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B2821968.png)
![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)
![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)
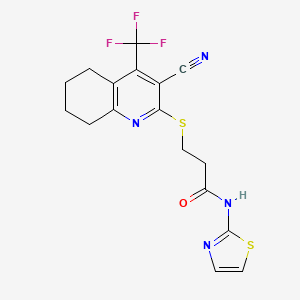
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)
![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)
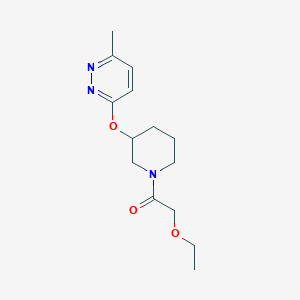
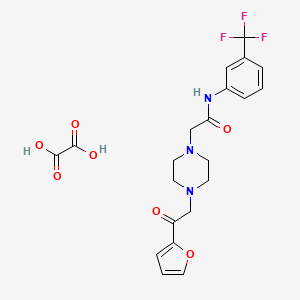
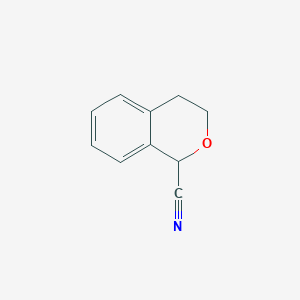
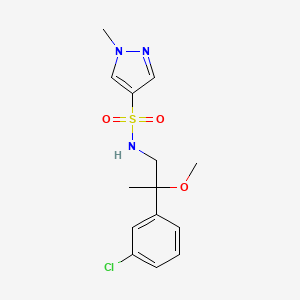
![N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2821986.png)

